Acyclovir-d4 is a deuterated form of acyclovir, a synthetic nucleoside analog primarily used as an antiviral medication. It is particularly effective against herpes simplex viruses and varicella-zoster virus, making it a critical component in the treatment of herpes infections. The deuteration of acyclovir enhances its utility in pharmacokinetic studies and metabolic research, allowing for more precise tracking and analysis of drug behavior in biological systems.
Acyclovir-d4 is derived from the parent compound acyclovir, which was first synthesized in the 1970s. The synthesis of acyclovir involves the modification of purine nucleosides, specifically guanosine. Acyclovir-d4 is produced through similar synthetic pathways but incorporates deuterium, a stable isotope of hydrogen, into its molecular structure.
Acyclovir-d4 belongs to the class of antiviral agents known as nucleoside analogs. These compounds mimic natural nucleosides, interfering with viral DNA synthesis and replication. Its chemical classification falls under purine derivatives due to its structural similarity to guanosine.
The synthesis of acyclovir-d4 can be achieved through several methods, primarily focusing on the introduction of deuterium into the acyclovir structure. One common approach involves the use of deuterated solvents or reagents during the synthesis process to ensure that deuterium atoms are incorporated into specific positions within the molecule.
The molecular formula for acyclovir-d4 is , with a molecular weight of approximately 229.23 g/mol. The incorporation of deuterium alters the physical properties slightly compared to non-deuterated acyclovir.
Acyclovir-d4 undergoes similar chemical reactions as its parent compound due to its analogous structure. Key reactions include:
The mechanism by which acyclovir-d4 inhibits viral replication mirrors that of acyclovir, where the triphosphate form competes with natural nucleotides during DNA synthesis.
Acyclovir-d4 acts as a chain terminator during viral DNA replication. Once phosphorylated to its triphosphate form, it competes with deoxyguanosine triphosphate for incorporation into viral DNA.
Acyclovir-d4 is primarily utilized in pharmacokinetic studies to trace drug metabolism and disposition in vivo. Its stable isotopic labeling allows researchers to:
Acyclovir-d4 (chemical formula: C8H7D4N5O3, molecular weight: 229.23 g/mol) is a deuterium-labeled analog of the antiviral drug Acyclovir (Aciclovir). This stable isotope-labeled compound features four deuterium atoms at the hydroxymethyl group of the acyclic side chain, replacing all hydrogen atoms in the -CH2OH moiety [5] [8]. As a molecular tool, it retains the biochemical properties of the parent compound while exhibiting distinct physicochemical characteristics due to isotopic substitution. Its primary application lies in quantitative bioanalysis, where it serves as an internal standard for mass spectrometry-based assays, enabling precise quantification of Acyclovir in complex biological matrices [8] [10].
Stable isotope labeling (e.g., with 2H, 13C, 15N) enables precise tracking of drug molecules without radioactivity risks. Deuterium (2H), with a mass twice that of protium (1H), alters bond kinetics (C-2H bonds exhibit higher dissociation energy than C-1H bonds) while largely preserving biological activity [9]. This kinetic isotope effect (KIE) can strategically modify metabolic pathways, though deuterium placement in Acyclovir-d4 minimizes KIE by avoiding active metabolic sites [5] [9].
Table 1: Properties of Common Stable Isotopes in Pharmaceutical Research
Isotope | Natural Abundance (%) | Mass Difference (%) | Primary Analytical Application |
---|---|---|---|
1H | 99.985 | Reference | N/A |
2H | 0.015 | +100% | MS internal standards |
12C | 98.89 | Reference | N/A |
13C | 1.11 | +8.3% | Metabolic flux studies |
14N | 99.63 | Reference | N/A |
15N | 0.37 | +7.1% | Protein binding assays |
Deuterated pharmaceuticals like Acyclovir-d4 exploit mass differences for detection selectivity. Mass spectrometry distinguishes labeled/unlabeled compounds via mass shifts (e.g., Acyclovir-d4 exhibits +4 Da over Acyclovir), eliminating signal interference from biological matrices [8] [9]. This specificity underpins accurate pharmacokinetic profiling and metabolite identification.
Deuterated tracers revolutionize pharmacokinetic research by enabling simultaneous administration of labeled/unlabeled drugs to study disposition without cross-interference. Acyclovir-d4 specifically addresses two critical challenges:
In environmental pharmacology, Acyclovir-d4 tracks parent drug biodegradation. Prasse et al. (2017) used it to quantify transformation products in wastewater treatment systems, revealing carboxy-acyclovir as a persistent metabolite formed via cometabolism by ammonia-oxidizing bacteria [10].
Acyclovir-d4 functions as a tracer across diverse research contexts:
Table 2: Acyclovir-d4 Applications in Analytical and Environmental Research
Application Type | Matrix | Key Performance Metrics | Reference Technique |
---|---|---|---|
Quantitative Bioanalysis | Human plasma | Accuracy: 98–102%; Precision: RSD < 5% | LC-MS/MS with isotopic dilution |
Metabolite Profiling | In vitro microsomes | Detection of carboxy-acyclovir at 0.1% abundance | HRAM-MS with tracer |
Environmental Biotransformation | Nitrifying sludge | Degradation half-life: 2.8 h (vs. 4.2 h for Acyclovir) | Isotope ratio MS |
A critical advantage is its ability to trace low-abundance metabolites. For example, carboxy-acyclovir formation at environmentally relevant concentrations (15 μg/L) was confirmed using Acyclovir-d4, demonstrating its utility even at trace levels [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: